3,6-Dichloro-4-cyclobutylpyridazine
Overview
Description
Scientific Research Applications
Cyclometalation and Metal Complex Formation
3,6-Dichloro-4-cyclobutylpyridazine has been studied in the context of cyclometalation, a process where a cyclic molecule forms a metal complex. Research reveals contrasting behaviors when cyclometalating with palladium and platinum. In palladium acetate, sequential cyclometalations occur, leading to both mono- and dicyclopalladated species. However, with potassium tetrachloroplatinate, only double cycloplatination is observed, indicating different activation mechanisms between these metals (Slater et al., 2001).
Spectroscopic Analysis and Molecular Structure
The vibrational spectral analysis of 3,6-dichloro-4-cyclobutylpyridazine and related molecules has been conducted using FT-IR and FT-Raman spectroscopic techniques. Density functional theory (DFT) was used to understand the molecular structure and vibrational spectra. This research is crucial in understanding the molecular behavior and properties of such compounds (Prabavathi et al., 2015).
Anti-inflammatory Properties
Triazine thiazolidinone derivatives of 3,6-dichloro-4-cyclobutylpyridazine have shown significant anti-inflammatory activity. These compounds, prepared through cyclocondensation reactions, exhibit varying degrees of inhibition for inflammatory markers like TNF-α and IL-6. Molecular docking and pharmacophore modeling studies have been conducted to understand the underlying mechanisms (Shinde et al., 2019).
Crystal Engineering and Intermolecular Interactions
Research into crystal engineering using 3,6-dichloro-4-cyclobutylpyridazine and its analogs has led to the synthesis of novel compounds with diverse oxidation states and hydrogen bonding modes. This field explores the formation of complex structures with specific properties and potential applications in various areas of chemistry (Kabir et al., 2003).
ANRORC Mechanism in Ring Transformation
The ANRORC mechanism, involving ring opening and closure, has been studied in reactions involving 3,6-dichloro-4-cyclobutylpyridazine. This research contributes to the understanding of chemical reactions and transformations in heterocyclic chemistry, essential for synthesizing new compounds with potential applications (Rykowski et al., 2000).
Photophysics and Electrochemistry
Studies on cyclometalated platinum(II) acetylide complexes involving pyridazine derivatives, including 3,6-dichloro-4-cyclobutylpyridazine, have provided insights into their structural, electrochemical, and photophysical properties. Such research is critical in materials science and photophysics, especially for designing new luminescent materials and studying electron transfer processes (Schneider et al., 2009).
properties
IUPAC Name |
3,6-dichloro-4-cyclobutylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-4-6(5-2-1-3-5)8(10)12-11-7/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWXGEUPWBHWGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-4-cyclobutylpyridazine |
Synthesis routes and methods I
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